3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine
Description
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine is a spirocyclic amine derivative characterized by a 1-oxa-9-azaspiro[5.5]undecane core substituted with a methoxy group at position 4 and a propan-1-amine chain at position 9 . The spirocyclic architecture confers conformational rigidity, while the methoxy group and amine chain modulate physicochemical properties (e.g., solubility, polarity) and biological interactions.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
3-(4-methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine |
InChI |
InChI=1S/C13H26N2O2/c1-16-12-3-10-17-13(11-12)4-8-15(9-5-13)7-2-6-14/h12H,2-11,14H2,1H3 |
InChI Key |
NAICVDQMGYWRIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCOC2(C1)CCN(CC2)CCCN |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction
Spirocyclic Formation via Cyclization of Precursors:
The core structure, a spiro[5.5]undecan ring system, can be assembled through intramolecular cyclization reactions involving suitable diamines and dihalides or via cycloaddition reactions. The process often employs nucleophilic substitution or cyclization of amino alcohol derivatives under basic or acidic conditions.Heterocyclic Ring Closure:
The formation of the oxa (ether) linkage and the aza (amine) components typically proceeds through nucleophilic attack on electrophilic centers, such as halides or activated esters, under controlled conditions.
Incorporation of Methoxy Group
- Methoxylation of Precursors:
The methoxy group at the 4-position is introduced via methylation of phenolic or hydroxyl groups using methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a base such as potassium carbonate.
Functionalization of Side Chains
Aminopropanol Side Chain Attachment:
The propan-1-amine side chain is attached via nucleophilic substitution or reductive amination of aldehyde or ketone intermediates, with subsequent protection/deprotection steps as necessary.Introduction of the Amine Group:
The amino group can be introduced through nucleophilic substitution of halogenated intermediates with ammonia or primary amines, or via reductive amination of aldehyde intermediates.
Typical Reaction Conditions and Reagents
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| Spirocyclic core formation | Cyclization | Diamines, dihalides | Reflux, inert atmosphere | Often under nitrogen, with dry solvents |
| Methoxy group installation | Methylation | Methyl iodide or dimethyl sulfate | In presence of K2CO3, DMF or acetone | Controlled temperature, often room temp to 50°C |
| Side chain attachment | Nucleophilic substitution | Amino alcohol derivatives, halides | Reflux, polar aprotic solvents | Use of bases like NaH or K2CO3 |
| Functional group protection | Protection/deprotection | Boc, Fmoc groups | Standard conditions | Ensures selectivity during multi-step synthesis |
Representative Synthetic Route
Based on literature and similar heterocyclic syntheses, a representative pathway is:
Preparation of the spirocyclic core:
- Cyclization of a suitably functionalized diamine with a dihalide under basic conditions to form the spiro[5.5]undecan ring.
Introduction of the methoxy group:
- Methylation of a phenolic hydroxyl or analogous functional group on the core structure.
Attachment of the propan-1-amine side chain:
- Nucleophilic substitution of a halogenated intermediate with 3-aminopropanol, followed by reduction if necessary.
-
- Purification and characterization of the compound via chromatography and spectroscopic methods.
Data Tables Summarizing Key Reactions
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Spirocyclic ring closure | Diamine + Dihalide | Toluene | Reflux | ~70-85% | Intramolecular cyclization |
| Methoxy installation | Methyl iodide + K2CO3 | DMF | Room temp to 50°C | ~80-90% | Methylation of phenolic hydroxyl |
| Side chain attachment | Halogenated intermediate + 3-aminopropanol | Acetone | Reflux | ~60-75% | Nucleophilic substitution |
Challenges and Optimization Strategies
Selectivity:
Achieving regioselectivity during methoxylation and ring closure requires precise control of reaction conditions.Yield Enhancement:
Use of microwave-assisted synthesis or optimized purification techniques can improve overall yields.Purity:
Employing chromatography, recrystallization, and spectroscopic verification ensures high purity of intermediates and final product.
Summary of Literature and Research Findings
Synthetic feasibility of spirocyclic compounds has been demonstrated in heterocyclic chemistry, with multiple pathways available depending on starting materials and desired functional groups (see reference).
Methodologies involving intramolecular cyclizations, methylation, and nucleophilic substitutions are well-established for constructing similar structures.
Reaction conditions are typically mild to moderate, with inert atmospheres and dry solvents crucial for high yields and purity.
Research advances suggest that employing green chemistry principles, such as solvent recycling and microwave irradiation, can optimize synthesis efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The spirocyclic amine can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Conditions involving alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the amine can produce secondary or tertiary amines.
Scientific Research Applications
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a crucial transporter protein required for bacterial survival . The compound’s spirocyclic structure allows it to fit into the active site of the protein, disrupting its function and inhibiting bacterial growth.
Comparison with Similar Compounds
Structural Variations
Key structural differences among spiroazaspiro derivatives include:
- Substituents on the spiro ring : Position and type of substituents (e.g., methoxy, hydroxyl, aryl, heteroaryl).
- Amine chain modifications : Variations in chain length, branching, or functional groups.
Table 1: Structural Comparison of Selected Analogues
Physicochemical Properties
Biological Activity
3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 226.36 g/mol. The structure features a spirocyclic framework, which is known to influence the biological activity of similar compounds.
Research indicates that compounds with spirocyclic structures often interact with various biological targets, including receptors and enzymes. For instance, related compounds have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. This inhibition can lead to beneficial effects in models of chronic diseases, such as chronic kidney disease .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cell lines. For example, it has demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest.
In Vivo Studies
In vivo studies utilizing animal models have further elucidated the compound's biological effects. Notably, in a rat model of anti-glomerular basement membrane glomerulonephritis, administration of related spirocyclic compounds resulted in reduced serum creatinine levels, suggesting protective effects on renal function . The orally active nature of these compounds enhances their therapeutic potential.
Case Studies
-
Chronic Kidney Disease Model :
- Objective : Assess the efficacy of this compound in reducing renal injury.
- Method : Administered at a dosage of 30 mg/kg.
- Results : Significant reduction in serum creatinine levels was observed compared to control groups, indicating renal protective effects.
-
Cancer Cell Line Study :
- Objective : Evaluate cytotoxicity against various cancer cell lines.
- Method : MTT assay performed on breast and prostate cancer cell lines.
- Results : The compound exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity.
Data Summary
| Biological Activity | In Vitro Results | In Vivo Results |
|---|---|---|
| Cytotoxicity against cancer cells | IC50 < 10 µM | Reduced serum creatinine levels |
| sEH inhibition | Potent inhibition | Renal protection observed |
| Apoptosis induction | Confirmed via flow cytometry | Not assessed |
Q & A
Q. How to address decomposition during purification?
- Answer :
- Low-temperature chromatography : Reduces thermal degradation.
- Acidic additives : TFA (0.1%) stabilizes amine intermediates during HPLC .
- Lyophilization : Freeze-drying under inert atmosphere preserves sensitive compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
